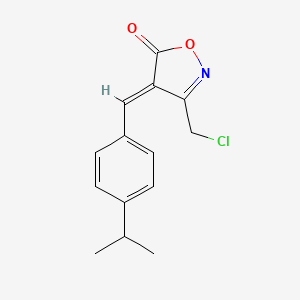
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, commonly referred to as CM-IBX, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₄H₁₄ClNO₂, and it has a molecular weight of approximately 263.72 g/mol. The compound is characterized by its unique isoxazole structure, which is integral to its biological activity.
Chemical Structure and Synthesis
The structural representation of CM-IBX includes a chloromethyl group and an isopropylbenzylidene moiety. The synthesis typically involves a multi-step process, beginning with the condensation of 4-isopropylacetophenone and hydroxylamine-O-sulfonic acid, followed by cyclization with trichloroacetic acid. This synthetic pathway highlights the compound's accessibility for research purposes.
Biological Activity
Preliminary studies indicate that CM-IBX exhibits various biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. The presence of the electrophilic chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The isoxazole ring's ability to undergo transformations further contributes to its versatility as a pharmacophore.
Key Biological Activities
- Antimicrobial Properties : CM-IBX has shown promising results against various microbial strains.
- Anticancer Activity : Initial findings suggest that the compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further investigation is needed.
Interaction Studies
Research on CM-IBX has focused on its binding affinity to various biological targets. These interaction studies are crucial for understanding the compound's mechanism of action and its potential applications in drug design.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to specific functional groups present in CM-IBX.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |
| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |
| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |
The unique combination of functional groups in CM-IBX may confer distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CM-IBX against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at varying concentrations.
- Cancer Cell Proliferation : In vitro assays demonstrated that CM-IBX reduced the proliferation of specific cancer cell lines by inducing apoptosis.
- Neuroprotection : Research indicated that CM-IBX could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
属性
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPRQLGHBLEWMC-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














